molecular formula C55H97N15O15 B14764539 CEF4 acetate

CEF4 acetate

Cat. No.: B14764539
M. Wt: 1208.5 g/mol
InChI Key: KHVWGDMVAVNWNE-HBQNLREWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CEF4 acetate is a synthetic polypeptide corresponding to amino acid residues 342–351 of the influenza A virus nucleocapsid protein. It is derived from v-Src-induced cytokines in chicken embryo fibroblasts and is primarily utilized in immunological and virological research . The acetate moiety enhances the compound's solubility and stability, making it suitable for experimental applications such as antigen presentation studies and immune response modulation. Its molecular weight is approximately 1.2 kDa, and it is stored at ultra-low temperatures (−80°C to −20°C) to preserve structural integrity .

Properties

Molecular Formula

C55H97N15O15

Molecular Weight

1208.5 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C53H93N15O13.C2H4O2/c1-8-31(6)42(50(78)61-35(20-12-14-22-54)45(73)60-27-40(71)66-43(32(7)70)51(79)62-36(52(80)81)21-13-15-23-55)68-47(75)38(26-33-17-10-9-11-18-33)63-48(76)39(28-69)65-46(74)37(25-29(2)3)64-49(77)41(30(4)5)67-44(72)34(56)19-16-24-59-53(57)58;1-2(3)4/h9-11,17-18,29-32,34-39,41-43,69-70H,8,12-16,19-28,54-56H2,1-7H3,(H,60,73)(H,61,78)(H,62,79)(H,63,76)(H,64,77)(H,65,74)(H,66,71)(H,67,72)(H,68,75)(H,80,81)(H4,57,58,59);1H3,(H,3,4)/t31-,32+,34-,35-,36-,37-,38-,39-,41-,42-,43-;/m0./s1

InChI Key

KHVWGDMVAVNWNE-HBQNLREWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Contextual Reactions of Related Acetate Compounds

While direct data on CEF4 acetate’s reactivity is limited, insights can be drawn from analogous acetate derivatives and esterification processes:

Esterification Reactions

This compound’s synthesis may involve esterification principles, as seen in similar systems like isohexyl acetate or phenylacetic acid esters . For example:

  • Isohexyl acetate synthesis : Involves esterification of isoamyl alcohol with glacial acetic acid under reflux conditions, catalyzed by heterogeneous acid catalysts like Amberlyst-15 .

  • Optimization : Parameters such as temperature (80°C), catalyst concentration (1%), and reactant molar ratios (e.g., 5:1) are critical for maximizing conversion .

Parameter Optimal Value Effect on Reaction
Temperature80°CEnhances reaction kinetics
Catalyst concentration1%Maximizes ester yield
Initial molar ratio5:1 (acid:alcohol)Shifts equilibrium toward products

Acetate Ion Reactions

While not directly related to this compound, acetate ion chemistry provides foundational insights:

  • Decarboxylation : Acetate reacts with bases (e.g., NaOH) to form methane and carbonates .

    CH3COONa+NaOHCH4+Na2CO3\text{CH}_3\text{COONa} + \text{NaOH} \rightarrow \text{CH}_4 + \text{Na}_2\text{CO}_3
  • Electrochemical Reduction : Acetate formation in CO₂ reduction involves pH-dependent mechanisms on copper catalysts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide-Based Compounds

For example, Barker et al. (1993) identified CEF4 (without acetate) as a chemotactic cytokine in chickens, suggesting its role in immune cell recruitment . Unlike broader cytokines like interleukins (e.g., avian IL-12β ), CEF4 acetate has a specific viral antigenic focus, highlighting its niche application in influenza research.

Acetate-Containing Compounds

Acetate groups are common in pharmaceuticals and biochemicals for solubility and delivery. Below is a comparative analysis of this compound with other acetate-containing compounds:

Compound Molecular Structure Molecular Weight Primary Function Applications Key Reference
This compound Peptide backbone + acetate counterion ~1.2 kDa Antiviral research, cytokine studies Immunology, virology
Megestrol Acetate Steroid derivative with acetate ester 384.5 g/mol Hormonal therapy Cancer treatment, menopause management
Sodium Acetate CH₃COO⁻Na⁺ 82.03 g/mol pH buffering, electrolyte Food preservation, laboratory buffers
Ethyl 4-Aminophenylacetate Ester of 4-aminophenylacetic acid 179.22 g/mol Organic synthesis intermediate Chemical manufacturing
Key Observations:
  • Structural Diversity : this compound’s peptide backbone distinguishes it from small-molecule acetates like megestrol or sodium acetate.
  • Functional Specificity: Unlike sodium acetate (a buffer) or ethyl 4-aminophenylacetate (a synthesis intermediate), this compound is bioactive, targeting viral proteins.
  • Therapeutic vs. Research Use : Megestrol acetate is clinically approved, whereas this compound remains a research tool .

Distinguishing from Inorganic CeF₄ Compounds

Notably, CeF₄ (cerium tetrafluoride) is an inorganic compound studied for applications in catalysis and material science . Despite the similar abbreviation, it is unrelated to the peptide this compound. CeF₄ forms stable complexes with organic solvents like DMSO and exhibits distinct magnetic and optical properties , underscoring the importance of precise nomenclature in avoiding confusion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.